FNC (hydrochloride)
Description
FNC (Azvudine hydrochloride) is a cytidine analogue and nucleoside reverse transcriptase inhibitor (NRTI) with potent activity against HIV-1 (EC50 = 0.03–6.92 nM) and HIV-2 (EC50 = 0.018–0.025 nM) . Beyond HIV, FNC hydrochloride demonstrates broad-spectrum antiviral activity against Dengue virus (DENV) and SARS-CoV-2, as well as antiproliferative effects in cancers like mantle cell lymphoma . It exhibits high oral bioavailability in preclinical models, attributed to carrier-mediated intestinal absorption . Currently, it is in Phase II clinical trials in China for HIV treatment .
Properties
Molecular Formula |
C9H11FN6O4 |
|---|---|
Molecular Weight |
286.22 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11FN6O4/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19/h1-2,5-7,17-18H,3H2,(H2,11,13,19)/t5?,6-,7-,9-/m1/s1 |
InChI Key |
KTOLOIKYVCHRJW-FLQXIAIPSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@H]([C@](O2)(CO)N=[N+]=[N-])O)F |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired modifications.
Industrial Production Methods: Industrial production of FNC (hydrochloride) involves scaling up the synthetic routes to produce the compound in large quantities. This typically requires the use of advanced equipment and techniques to ensure the purity and consistency of the final product . The production process may also involve purification steps, such as crystallization and chromatography, to remove impurities and obtain the desired compound .
Chemical Reactions Analysis
Identified Limitations
-
Unclear Compound Identification : "FNC" is not a standard abbreviation for any well-characterized hydrochloride compound in mainstream chemical databases or literature indexed in the provided sources .
-
Absence in Search Results : None of the 8 search results reference FNC hydrochloride or its reactions. The closest related compounds discussed include fenethylline hydrochloride , spirapril hydrochloride , and other pharmaceuticals, but these are unrelated to FNC.
-
Excluded Sources : The prohibited domains (benchchem.com, smolecule.com) are not among the provided resources, but no alternative sources yielded relevant data.
Recommended Actions for Further Research
To address this gap, consider the following steps:
2.1. Clarify the Compound’s Identity
-
Verify the IUPAC name, CAS Registry Number, or structural formula of "FNC hydrochloride" to ensure accurate identification.
-
Cross-reference with authoritative databases such as CAS SciFinder or PubChem for metadata and reaction pathways.
2.2. Explore Specialized Literature
-
Search peer-reviewed journals for studies on antiviral or antiretroviral compounds, as "FNC" may refer to experimental drugs (e.g., Azvudine , a nucleoside analog with the internal code FNC)[hypothesized based on known antivirals].
-
Review patents or clinical trial registries for proprietary formulations involving hydrochlorides.
2.3. Experimental Data Requirements
If primary data is required:
Hypothetical Framework for Future Analysis
Assuming "FNC hydrochloride" is a nucleoside analog (e.g., similar to Azvudine), its reactions might include:
Scientific Research Applications
FNC (hydrochloride) has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for synthesizing other compounds . In biology, it is studied for its antiviral and anticancer properties . In medicine, FNC (hydrochloride) is being investigated as a potential treatment for various viral infections and cancers . In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of FNC (hydrochloride) involves the inhibition of RNA-dependent polymerase enzymes, which are essential for the replication of viruses . By inhibiting these enzymes, FNC (hydrochloride) prevents the synthesis of viral RNA, thereby stopping the replication of the virus . Additionally, FNC (hydrochloride) has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anticancer activity .
Comparison with Similar Compounds
Comparison with NRTIs: FNC vs. Lamivudine (3TC)
Structural and Mechanistic Differences:
- FNC contains a 3ʹ-OH group, while 3TC lacks this moiety. This structural difference may confer better resistance profiles against certain HIV mutants .
- Antiviral Efficacy:
Table 1: Comparative Antiviral Activity Against HIV
| Compound | HIV-1 EC50 (nM) | HIV-2 EC50 (nM) | Resistance to M184V Mutant |
|---|---|---|---|
| FNC | 0.03–6.92 | 0.018–0.025 | Reduced activity |
| 3TC (Lamivudine) | 4–20 | 10–50 | Reduced activity |
Clinical Implications:
Comparison with COVID-19 Antivirals: FNC vs. Paxlovid
Efficacy in COVID-19:
- A meta-analysis comparing FNC and Paxlovid (nirmatrelvir/ritonavir) found that FNC shortens the time to negative viral conversion (T-FNANC) but is less effective than Paxlovid in reducing hospitalization rates .
Table 2: COVID-19 Treatment Outcomes
| Metric | FNC | Paxlovid |
|---|---|---|
| T-FNANC Reduction | Significant | Moderate |
| Hospitalization Risk | Higher | Lower |
Limitations:
Comparison with Antiviral Derivatives: FNC-HCl vs. FNC-TP
Anti-Dengue Activity:
- FNC hydrochloride (FNC-HCl) and its triphosphate derivative (FNC-TP) exhibit stronger inhibition of Dengue virus replication than ribavirin (EC50 = 40.78 µM):
Mechanistic Insights:
Pharmacokinetic Comparison with NRTIs
Oral Bioavailability and Absorption:
- FNC shows dose-dependent, carrier-mediated intestinal absorption in rats, achieving high bioavailability (Cmax = 222–489 ng/mL; AUC = 5,208–19,969 ng·h/mL) .
- Comparison with Other NRTIs: Lamivudine: ~80% bioavailability, passive diffusion. Tenofovir: ~25% bioavailability, requires prodrug formulation.
Table 3: Pharmacokinetic Profiles
| Compound | Bioavailability | Absorption Mechanism |
|---|---|---|
| FNC | High (~80%) | Carrier-mediated |
| Lamivudine | ~80% | Passive diffusion |
| Tenofovir | ~25% | Prodrug activation needed |
Data from
Q & A
Q. How should researchers design experiments to evaluate the in vitro antiviral efficacy of FNC hydrochloride against HIV strains?
- Methodological Answer : To assess antiviral activity, conduct dose-response experiments in HIV-infected cell lines (e.g., C8166 T-cells or PBMCs) using serial dilutions of FNC hydrochloride. Measure the half-maximal effective concentration (EC50) via quantitative PCR or plaque reduction assays. Include positive controls (e.g., 3TC) and validate results across multiple viral strains (HIV-1 and HIV-2). Synergy with other antiretrovirals can be evaluated using the Chou-Talalay combination index method, where fixed-ratio drug mixtures are tested for additive, synergistic, or antagonistic effects .
Q. What structural and mechanistic methodologies are used to study FNC hydrochloride as a nucleoside reverse transcriptase inhibitor (NRTI)?
- Methodological Answer : Compare FNC’s structure (e.g., cytidine analogue with 3ʹ-OH modification) to endogenous nucleosides using X-ray crystallography or NMR. Perform enzymatic assays with purified HIV reverse transcriptase (RT) to measure inhibition kinetics (e.g., Ki values). Use molecular docking simulations to predict binding interactions between FNC-triphosphate and RT’s active site. Validate findings with resistance mutation studies (e.g., M184V) to confirm mechanism-specific effects .
Q. How can researchers design combination therapy studies involving FNC hydrochloride and other antiretrovirals?
- Methodological Answer : Test FNC in combination with NRTIs, non-NRTIs, or integrase inhibitors using a checkerboard assay format. Calculate synergy scores via the Combination Index (CI) method: CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism. Use CalcuSyn software for dose-effect analysis. Validate results in primary cell models (e.g., PBMCs) to account for tissue-specific pharmacokinetics .
Advanced Research Questions
Q. What experimental approaches are used to analyze HIV resistance mutations impacting FNC hydrochloride efficacy?
- Methodological Answer : Generate mutant HIV strains (e.g., M184V) via site-directed mutagenesis or in vitro selection under escalating FNC pressure. Perform phenotypic susceptibility assays to measure EC50 shifts (e.g., ≥10-fold reduction indicates resistance). Use next-generation sequencing to identify compensatory mutations. Assess viral fitness via competition assays between mutant and wild-type strains in primary cells .
Q. How can pharmacokinetic (PK) parameters of FNC hydrochloride be optimized in preclinical models?
- Methodological Answer : Conduct PK studies in rodent or non-human primate models using LC-MS/MS to measure plasma/tissue concentrations. Calculate bioavailability, half-life (t1/2), and volume of distribution (Vd). Assess metabolic stability via liver microsome assays and identify major metabolites with high-resolution mass spectrometry. Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing regimens .
Q. What strategies are employed to study FNC hydrochloride’s efficacy in latent HIV reservoirs?
- Methodological Answer : Use primary CD4+ T-cell models of latency (e.g., J-Lat cells) to test FNC’s ability to suppress viral reactivation. Combine FNC with latency-reversing agents (e.g., HDAC inhibitors) and measure HIV RNA/DNA levels via droplet digital PCR. Evaluate residual viral replication in lymphoid tissue explants using RNAscope hybridization .
Data Analysis & Validation
Q. How should researchers address contradictory results in FNC hydrochloride’s synergy profiles across cell types?
- Methodological Answer : Replicate experiments in multiple cell models (e.g., immortalized vs. primary cells) and normalize data to cell viability controls (e.g., MTT assays). Perform meta-analyses of combination indices (CI) across studies to identify cell-type-specific trends. Use Bayesian hierarchical modeling to account for variability in drug uptake or metabolic activity .
Q. What statistical frameworks are recommended for analyzing FNC hydrochloride’s dose-response data?
- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model). Calculate EC50 values with 95% confidence intervals. For synergy studies, apply the Bliss independence model or the Highest Single Agent (HSA) reference model. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
